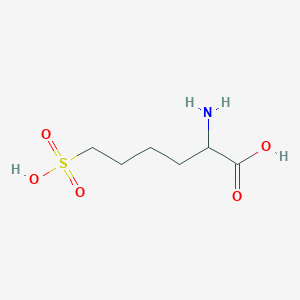

2-Amino-6-sulfohexanoic acid

Description

2-Amino-6-sulfohexanoic acid is a hypothetical or less-documented sulfonated amino acid derivative characterized by a hexanoic acid backbone with an amino group at position 2 and a sulfonic acid (-SO₃H) group at position 5. Sulfonic acid groups are known for enhancing water solubility and acidity, making such compounds relevant in biochemical and industrial contexts .

Properties

Molecular Formula |

C6H13NO5S |

|---|---|

Molecular Weight |

211.24 g/mol |

IUPAC Name |

2-amino-6-sulfohexanoic acid |

InChI |

InChI=1S/C6H13NO5S/c7-5(6(8)9)3-1-2-4-13(10,11)12/h5H,1-4,7H2,(H,8,9)(H,10,11,12) |

InChI Key |

NZBGFLKQNOWTFL-UHFFFAOYSA-N |

Canonical SMILES |

C(CCS(=O)(=O)O)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-sulfohexanoic acid typically involves the introduction of the sulfonic acid group into the hexanoic acid backbone. One common method is the sulfonation of 6-aminohexanoic acid using sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully regulated to prevent decomposition of the product.

Industrial Production Methods: In industrial settings, the production of 2-Amino-6-sulfohexanoic acid can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The starting material, 6-aminohexanoic acid, is reacted with sulfur trioxide in a solvent such as dichloromethane. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-sulfohexanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group (-NO2) using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The sulfonic acid group can be reduced to a sulfonamide group (-SO2NH2) using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of 2-nitro-6-sulfohexanoic acid.

Reduction: Formation of 2-amino-6-sulfonamidehexanoic acid.

Substitution: Formation of 2-alkylamino-6-sulfohexanoic acid derivatives.

Scientific Research Applications

2-Amino-6-sulfohexanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It serves as a precursor for the synthesis of biologically active compounds and is used in studies related to enzyme inhibition and protein modification.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor and its ability to modulate biological pathways.

Industry: It is used in the production of specialty chemicals, pharmaceuticals, and as an additive in various industrial processes.

Mechanism of Action

2-Amino-6-sulfohexanoic acid can be compared with other similar compounds such as 6-aminohexanoic acid and 2-amino-5-sulfohexanoic acid. While all these compounds share a similar hexanoic acid backbone, the presence and position of the sulfonic acid group confer unique properties to 2-Amino-6-sulfohexanoic acid. For instance, the sulfonic acid group at the 6th position enhances its solubility and reactivity compared to 6-aminohexanoic acid, which lacks this functional group. Additionally, the specific positioning of the sulfonic acid group can influence the compound’s interaction with biological targets and its overall efficacy in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(S)-2-Amino-6-hydroxyhexanoic Acid (CAS: 305-77-1)

- Structure : Features a hydroxyl (-OH) group at position 6 instead of a sulfonic acid.

- Properties :

- Molecular weight: 147.17 g/mol.

- Lower acidity (pKa ~10–12 for -OH vs. ~-1 for -SO₃H).

- Reduced water solubility compared to sulfonated analogs.

- Applications : Used in peptide synthesis and metabolic studies due to its hydroxyl group’s hydrogen-bonding capacity .

(S)-2-Amino-6-oxopimelic Acid (CAS: N/A)

- Structure : A heptanedioic acid derivative with a ketone (-C=O) at position 6.

- Properties: Molecular formula: C₇H₁₁NO₅. The ketone group introduces electrophilicity, enabling participation in condensation reactions.

6-(2-Phenyl-ethenesulfonylamino)-hexanoic Acid (CAS: N/A)

- Structure : Contains a sulfonamide (-SO₂NH-) group linked to a phenyl moiety.

- Properties :

- Molecular weight: 297.37 g/mol.

- Sulfonamide groups are less acidic than sulfonic acids but offer stability in pharmaceuticals.

- Applications : Likely used as a protease inhibitor or enzyme modulator due to sulfonamide’s affinity for active sites .

2-Amino-6-hydroxybenzenesulfonic Acid (CAS: 66621-35-0)

- Structure : Aromatic sulfonic acid with -NH₂ and -OH groups on the benzene ring.

- Properties: Molecular formula: C₆H₇NO₄S. High thermal stability and acidity due to aromatic sulfonation.

- Applications : Dye synthesis or corrosion inhibition, diverging from aliphatic sulfonates’ roles in biochemistry .

Key Comparative Data

| Compound | Functional Group | Molecular Weight (g/mol) | Acidity (pKa) | Key Applications |

|---|---|---|---|---|

| 2-Amino-6-sulfohexanoic acid* | -SO₃H | ~225† | ~-1‡ | Detergents, enzyme inhibition |

| (S)-2-Amino-6-hydroxyhexanoic acid | -OH | 147.17 | ~10–12 | Peptide synthesis |

| (S)-2-Amino-6-oxopimelic acid | -C=O | 189.16 | N/A | Lysine biosynthesis |

| 6-(Phenyl-sulfonamido)-hexanoic acid | -SO₂NH- | 297.37 | ~5–6 | Pharmaceuticals |

| 2-Amino-6-hydroxybenzenesulfonic acid | -SO₃H | 189.19 | ~-1 | Dyes, corrosion inhibitors |

*Hypothetical data inferred from analogs; †Estimated based on hexanoic acid backbone; ‡Typical for sulfonic acids.

Research Findings and Implications

- Biological Activity : Sulfonamides (e.g., –8) exhibit enzyme inhibition, suggesting that the sulfonic acid variant could interact with charged residues in proteins .

- Industrial Use : Aromatic sulfonates () are utilized in dyes, while aliphatic sulfonates may serve as surfactants or catalysts, highlighting functional group-dependent applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-6-sulfohexanoic acid with high purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is a robust approach, utilizing Fmoc/t-Bu protection strategies to ensure regioselective sulfonation at the 6-position. Post-synthesis purification via reverse-phase HPLC (RP-HPLC) with a C18 column and trifluoroacetic acid (TFA) as an ion-pairing agent can achieve >95% purity. Validation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) is critical to confirm structural integrity .

Q. How can researchers characterize the molecular structure of 2-Amino-6-sulfohexanoic acid?

- Methodological Answer : Structural elucidation requires a combination of techniques:

- NMR : - and -NMR to confirm backbone connectivity and sulfonate group placement.

- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., ESI-MS in negative ion mode).

- X-ray crystallography : For resolving stereochemical ambiguity, though crystallization may require co-crystallization agents due to the compound’s polarity .

Q. What analytical techniques are most effective for quantifying 2-Amino-6-sulfohexanoic acid in complex biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a hydrophilic interaction liquid chromatography (HILIC) column is optimal for polar compounds. Isotope dilution using -labeled internal standards improves accuracy by correcting for matrix effects. Pre-column derivatization with dansyl chloride enhances detection sensitivity in fluorescence-based assays .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data in the solubility properties of 2-Amino-6-sulfohexanoic acid across different studies?

- Methodological Answer : Contradictions often arise from pH-dependent solubility (pKa of sulfonate group ~1.5). Systematic solubility profiling under controlled ionic strength (e.g., phosphate-buffered saline at pH 1.5–7.4) and temperature (4–37°C) is recommended. Dynamic light scattering (DLS) can detect aggregation, while computational models (e.g., COSMO-RS) predict solvent interactions. Cross-validate results with orthogonal methods like isothermal titration calorimetry (ITC) .

Q. How can isotopic labeling be utilized to track the metabolic pathways of 2-Amino-6-sulfohexanoic acid in in vitro studies?

- Methodological Answer : -labeling at the α-carbon enables tracing via -NMR or mass isotopomer analysis. For cellular uptake studies, -labeling (tritiation) at the ε-position provides high sensitivity in scintillation counting. Metabolic flux analysis (MFA) in HEK293 or HepG2 cell lines can map incorporation into downstream metabolites like cysteic acid derivatives .

Q. What are the challenges in designing a stable isotope dilution assay for 2-Amino-6-sulfohexanoic acid, and how can they be mitigated?

- Methodological Answer : Challenges include:

- Isotope effect : Minimized by using - or -labels at non-reactive sites.

- Matrix interference : Use of solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) improves recovery.

- Quantification limits : Nano-LC-MS with a trapping column enhances sensitivity for low-abundance samples. Calibration curves must span physiologically relevant concentrations (0.1–100 µM) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported pKa values for 2-Amino-6-sulfohexanoic acid?

- Methodological Answer : Discrepancies may stem from solvent polarity or ionic strength variations. Use potentiometric titration in a standardized buffer (e.g., 0.15 M KCl) to minimize activity coefficient errors. Compare results with computational predictions (e.g., MarvinSketch or SPARC). Validate via -NMR pH titration curves monitoring chemical shifts of α-amino and sulfonate protons .

Experimental Design Considerations

Q. What controls are essential when studying the enzymatic degradation of 2-Amino-6-sulfohexanoic acid?

- Methodological Answer : Include:

- Negative controls : Heat-inactivated enzymes or enzyme-free buffers.

- Positive controls : Known substrates (e.g., 6-sulfo-L-lysine) to confirm enzyme activity.

- Matrix blanks : Biological samples spiked with the compound post-incubation to detect artifactual degradation. Quantify degradation products via time-course LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.